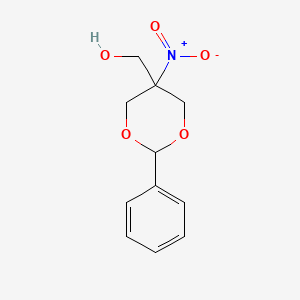

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-11(12(14)15)7-16-10(17-8-11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYGDSOGHWKWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290409 | |

| Record name | 1,3-dioxane-5-methanol, 5-nitro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51430-71-8 | |

| Record name | NSC68481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dioxane-5-methanol, 5-nitro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2 Phenyl 1,3 Dioxan 5 Yl Methanol and Its Analogs

Strategies for 1,3-Dioxane (B1201747) Ring Formation

The 1,3-dioxane ring is a common structural motif, and its synthesis is a well-documented area of organic chemistry. Primarily, it serves as a protective group for 1,3-diols or carbonyl compounds. thieme-connect.de The formation of the 2-phenyl substituted ring, as seen in the target molecule, can be achieved through several reliable pathways.

Acetalization and Transacetalization Reactions with 1,3-Diols and Carbonyl Precursors

The most direct and widely used method for constructing the 1,3-dioxane ring is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. organic-chemistry.orgchegg.com For the synthesis of a 2-phenyl-1,3-dioxane (B8809928), benzaldehyde (B42025) serves as the carbonyl precursor. The reaction involves the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (e.g., p-toluenesulfonic acid), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl groups of the 1,3-diol. chegg.com This process forms a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable six-membered 1,3-dioxane ring. organic-chemistry.orgstackexchange.comechemi.com To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

Transacetalization is an alternative approach where an existing acetal (B89532), such as benzaldehyde dimethyl acetal, reacts with a 1,3-diol under acidic conditions to form the desired cyclic acetal. This method can be advantageous under certain conditions, offering mild reaction pathways. organic-chemistry.org

Table 1: Acetalization Reaction for 1,3-Dioxane Synthesis

| Carbonyl Precursor | Diol Precursor | Catalyst | Key Conditions | Product Type |

|---|---|---|---|---|

| Benzaldehyde | 1,3-Propanediol (B51772) | p-Toluenesulfonic acid | Reflux in toluene (B28343) with water removal | 2-Phenyl-1,3-dioxane |

| Acetone | 1,3-Propanediol | Acid catalyst | Equilibrium reaction | 2,2-Dimethyl-1,3-dioxane |

| Salicylaldehyde | Various Diols | Montmorillonite K10 | Dean-Stark conditions | 2-(2-Hydroxyphenyl)-1,3-dioxolanes |

Prins Reaction and Related Cyclization Pathways for Dioxane Synthesis

The Prins reaction provides a powerful alternative for forming 1,3-dioxane rings by combining an alkene and an aldehyde under acidic conditions. wikipedia.org To synthesize a 2-phenyl-1,3-dioxane scaffold, styrene (B11656) is used as the alkene precursor. The reaction mechanism is initiated by the electrophilic addition of a protonated aldehyde (typically formaldehyde) to the alkene. wikipedia.org When an excess of formaldehyde (B43269) is used, the resulting carbocation intermediate is trapped by a second molecule of formaldehyde, leading to a series of steps that culminate in the formation of the 1,3-dioxane ring. wikipedia.org

The synthesis of 4-phenyl-1,3-dioxane (B1205455) from styrene and formalin (an aqueous solution of formaldehyde) in the presence of sulfuric acid is a classic example of this transformation. wikipedia.orgorgsyn.org Various catalysts, including phosphotungstic acid and solid acid catalysts like zeolites, have been developed to improve the efficiency and selectivity of this reaction. researchgate.netthieme-connect.comrsc.org

Table 2: Prins Reaction for 4-Phenyl-1,3-dioxane Synthesis

| Alkene | Aldehyde | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Styrene | Formalin (37%) | Sulfuric Acid | Benzene | 72-88% | orgsyn.org |

| Styrene | Formalin | Phosphotungstic Acid | Water | 87.3% (conversion) | researchgate.net |

| Styrene | Paraformaldehyde | ZnAlMCM-41 | Not specified | High selectivity | rsc.org |

Approaches Utilizing 1,3-Diacetylbenzene (B146489) Derivatives for Dioxane Ring Construction

For the synthesis of more complex analogs, such as molecules containing two 1,3-dioxane rings linked by a central phenyl group, 1,3-diacetylbenzene is a key starting material. lew.roresearchgate.net In this approach, 1,3-diacetylbenzene undergoes a double condensation reaction with two equivalents of a 1,3-propanediol derivative in the presence of an acid catalyst like p-toluenesulfonic acid. lew.ro

The reaction is typically performed in a solvent such as benzene, with continuous removal of the water formed during the reaction to drive the formation of the two dioxane rings. lew.ro This methodology allows for the construction of anancomeric structures where the central 1,3-phenylene group is axially connected to both 1,3-dioxane rings. lew.roresearchgate.net The stereochemistry of these bis-dioxane compounds, including cis-trans isomerism, has been studied in detail using NMR spectroscopy. lew.roresearchgate.net

Introduction of the Nitro and Hydroxymethyl Functionalities at the C5 Position

The specific substitution pattern of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol requires the precise placement of both a nitro (NO₂) group and a hydroxymethyl (CH₂OH) group at the C5 position of the dioxane ring. This is typically achieved by synthesizing a 1,3-diol precursor that already contains these functionalities prior to the ring-forming acetalization step.

Synthesis via Nitromethane (B149229) Derivatives

The most effective strategy for installing the C5 substituents involves the use of nitromethane as a key building block. The synthesis begins with a base-catalyzed Henry reaction (also known as a nitroaldol reaction) between nitromethane and an excess of formaldehyde. nih.govchempedia.info This reaction proceeds in a stepwise manner, with the acidic proton of nitromethane being removed by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. The process can be repeated three times, resulting in the formation of 2-(hydroxymethyl)-2-nitropropane-1,3-diol, also known as tris(hydroxymethyl)nitromethane. mdpi.comchembk.comcymitquimica.comnist.gov

This highly functionalized nitro-triol is the crucial precursor. It contains the required 1,3-diol structure for dioxane formation, as well as the nitro and hydroxymethyl groups at the central carbon, which will become the C5 position of the final product. The synthesis of this compound is then completed by the acid-catalyzed acetalization of 2-(hydroxymethyl)-2-nitropropane-1,3-diol with benzaldehyde. mdpi.comgoogle.comgoogle.com

This two-step sequence—Henry reaction followed by acetalization—is a convergent and efficient route to the target molecule and its analogs. For instance, the well-known antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (B1667936) is synthesized through a similar pathway, starting with the acetalization of 2-bromo-2-nitro-1,3-propanediol with formaldehyde. google.comgoogle.com

Radical-Triggered Cycloetherification and Intramolecular Processes for Nitro-Dioxanes

While less common for this specific class of compounds, radical-based methods offer powerful alternatives for the construction of heterocyclic rings. wikipedia.org Radical cyclizations are intramolecular transformations that proceed through radical intermediates and are known for their high speed and selectivity under mild, neutral conditions. wikipedia.orgprinceton.edu

A hypothetical radical-based approach to a nitro-dioxane could involve the intramolecular cyclization of an oxygen-centered radical onto a suitably positioned alkene. For example, a substrate containing a nitro group, a hydroxyl group precursor (like a peroxide or N-alkoxyamine), and a homoallylic ether could be designed. Generation of an alkoxy radical could trigger a 6-endo-trig cyclization to form the dioxane ring. The resulting carbon-centered radical would then need to be quenched to complete the synthesis.

While radical reactions are widely used to synthesize various heterocycles, including those containing oxygen and nitrogen, specific examples of radical-triggered cycloetherification to directly form 5-nitro-1,3-dioxane (B6597036) systems are not prominently featured in the literature. nih.govthieme-connect.de Such pathways remain an area for potential synthetic exploration, offering novel entries into complex heterocyclic systems.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Precursors and Related Compounds

The asymmetric synthesis of chiral precursors is fundamental to obtaining enantiomerically pure this compound. A key precursor for this target molecule is 2-(hydroxymethyl)-2-nitro-1,3-propanediol. The synthesis of this nitrodiol can be achieved through various methods, with a notable route starting from nitromethane.

A significant challenge in the synthesis of these precursors is the control of stereochemistry. While specific, detailed research on the enantioselective synthesis of 2-(hydroxymethyl)-2-nitro-1,3-propanediol leading directly to the target compound is not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied. For instance, the synthesis of a related compound, (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol, has been reported starting from 2-(hydroxymethyl)-2-nitropropane-1,3-diol. mdpi.com This suggests a parallel synthetic strategy for the phenyl-substituted analog.

The general approach involves the reaction of a nitroalkane with formaldehyde to introduce the hydroxymethyl groups. To achieve enantioselectivity, chiral catalysts or auxiliaries would be necessary. Organocatalysis, employing chiral amines or other small organic molecules, has emerged as a powerful tool for enantioselective carbon-carbon bond-forming reactions and could be applicable here.

Once the chiral nitrodiol precursor is obtained, the subsequent diastereoselective formation of the 1,3-dioxane ring is crucial. This is typically achieved through an acetalization reaction with benzaldehyde. The stereochemical outcome of this reaction will be influenced by the existing stereocenters in the chiral nitrodiol and the reaction conditions employed. The use of specific catalysts can favor the formation of one diastereomer over the other.

A general synthesis for a related compound, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, involves the reaction of 2,2-bis(hydroxymethyl)butanol with acetophenone, highlighting the versatility of the acetalization reaction in constructing the 1,3-dioxane core. asianpubs.org

| Precursor | Synthetic Step | Key Considerations |

| 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | Enantioselective hydroxymethylation of nitromethane | Use of chiral catalysts or auxiliaries to control stereochemistry. |

| Chiral 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | Diastereoselective acetalization with benzaldehyde | Choice of catalyst and reaction conditions to favor the desired diastereomer. |

Advanced Catalytic Systems and Mild Reaction Conditions for Dioxane Synthesis

The formation of the 1,3-dioxane ring, a key structural feature of this compound, is typically achieved through the acetalization of a 1,3-diol with an aldehyde or ketone. The development of advanced catalytic systems and the use of mild reaction conditions are critical for achieving high yields, selectivity, and functional group tolerance.

Traditionally, this reaction is catalyzed by acids. However, the use of strong acids can lead to side reactions and may not be compatible with sensitive functional groups like the nitro group. Therefore, the focus has shifted towards developing milder and more selective catalytic systems.

Recent advancements include the use of heterogeneous catalysts, which offer advantages such as easy separation and reusability. For instance, a sustainable flow chemistry process for the hydration of nitriles to amides has been developed using manganese dioxide, demonstrating the potential of metal oxides in catalysis under mild conditions. nih.govorganic-chemistry.org While not a direct synthesis of the target molecule, this highlights the trend towards developing environmentally benign and efficient catalytic processes that could be adapted for acetalization reactions.

For the synthesis of related 1,3-dithiolane (B1216140) derivatives, which are sulfur analogs of 1,3-dioxanes, sulfuric acid in 1,4-dioxane (B91453) has been employed. nih.gov This indicates that with careful control of reaction conditions, traditional acid catalysts can still be effective.

The synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives has been achieved under these conditions, suggesting that similar methodologies could be explored for their oxygen-containing counterparts. nih.gov

Furthermore, research into the catalytic promiscuity of enzymes, such as galactose oxidase for the synthesis of nitriles from alcohols, opens up possibilities for biocatalytic approaches to key synthetic transformations under exceptionally mild conditions. nih.gov

| Catalyst/Reaction Condition | Advantages | Potential Application |

| Heterogeneous Catalysts (e.g., metal oxides) | Easy separation, reusability, often milder conditions. | Catalytic acetalization of nitrodiols. |

| Controlled Acid Catalysis (e.g., H2SO4 in dioxane) | Readily available and effective for acetal formation. | Synthesis of the 1,3-dioxane ring with careful optimization. |

| Biocatalysis | High selectivity, extremely mild reaction conditions. | Enantioselective steps in the synthesis of chiral precursors. |

| Flow Chemistry | Improved safety, scalability, and process control. | Continuous production of the target molecule or its intermediates. |

Stereochemical Investigations and Conformational Dynamics of 1,3 Dioxane Systems

Diastereomerism and Enantiomerism in (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol and its Derivatives

The presence of multiple stereocenters in substituted 1,3-dioxanes leads to the possibility of stereoisomerism. Stereoisomers are molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com

In this compound, both the C2 and C5 atoms are stereocenters.

C2: Substituted with a phenyl group and a hydrogen atom (as well as being bonded to two oxygen atoms of the ring).

C5: Substituted with a nitro group, a hydroxymethyl group, and two carbon atoms of the ring.

The relative orientation of the substituents at C2 and C5 gives rise to diastereomers . These are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For instance, the phenyl group at C2 can be cis or trans relative to one of the substituents at C5 (e.g., the nitro group). These cis and trans isomers are diastereomers and will have different physical and chemical properties.

Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images), provided the molecule does not have an internal plane of symmetry. masterorganicchemistry.com For example, the cis isomer will have a corresponding enantiomer, and the trans isomer will have its own corresponding enantiomer.

Because diastereomers have different physical properties, they can often be separated using standard laboratory techniques such as column chromatography or crystallization. journals.co.za The separation of cis and trans isomers of various 2,5-disubstituted 1,3-dioxanes has been successfully achieved using these methods. journals.co.za

Once separated, the specific configuration of each isomer must be determined. Several analytical techniques are employed for these configurational assignments:

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the stereochemistry of 1,3-dioxane (B1201747) derivatives. researchgate.netjournals.co.za The relative orientation of substituents (axial vs. equatorial) can be deduced from chemical shifts and spin-spin coupling constants. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to establish relative configurations. tum.de

X-ray Crystallography: For compounds that form suitable crystals, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the absolute and relative stereochemistry of all chiral centers. nih.govjournals.co.za

Stereoelectronic Effects and Anomeric Interactions in 1,3-Dioxanes

The conformation and reactivity of 1,3-dioxanes are not governed solely by steric effects; stereoelectronic effects also play a crucial role. These effects involve the interaction of electron orbitals.

The most well-known stereoelectronic effect in this system is the anomeric effect . This term describes the thermodynamic preference for an electronegative substituent at an anomeric carbon (C2, C4, or C6 in a 1,3-dioxane) to occupy the axial position, despite the steric hindrance this may create. rsc.orgbasna.ir This stabilization arises from a hyperconjugative interaction, specifically the donation of electron density from a lone pair (n) on an adjacent ring oxygen atom into the antibonding orbital (σ) of the axial C-X bond (where X is the electronegative substituent). figshare.comnih.gov This n → σ interaction is geometrically optimal when the lone pair orbital and the C-X bond are anti-periplanar, a condition met when the substituent is axial. figshare.com While bulky groups like phenyl still overwhelmingly prefer the equatorial position due to sterics, the anomeric effect is significant for smaller, electronegative substituents like alkoxy groups. thieme-connect.de

Other important stereoelectronic interactions have been identified through computational studies: acs.orgresearchgate.net

Homoanomeric Effect: An interaction involving the C5 position, where electron density from a ring oxygen lone pair can be donated to the antibonding orbital of an equatorial C5-H bond (n → σ*C5-Heq). This interaction is particularly important in 1,3-dioxanes. nih.govacs.orgfigshare.com

These stereoelectronic forces are fundamental to the structure of 1,3-dioxanes, influencing bond lengths, conformational energies, and the reactivity of the molecule. basna.iracs.org

Gauche Effects and Electrostatic Interactions

The conformation of the 1,3-dioxane ring is a critical factor in determining the orientation of its substituents. In substituted 1,3-dioxanes, the chair conformation is generally the most stable. For a 5-phenyl-1,3-dioxane, which is structurally related to this compound, the phenyl group can occupy either an axial or an equatorial position. The conformational energy of a 5-aryl group in a 1,3-dioxane system is influenced by nonclassical C-H···O hydrogen bonds. Specifically, an axial phenyl group can be stabilized by the interaction of an ortho-hydrogen with the ring oxygen atoms. nih.gov

The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the strength of this C-H···O interaction, thereby altering the conformational equilibrium. Electron-withdrawing groups tend to decrease the conformational energy of the aryl group, favoring the axial orientation, while electron-donating groups increase it, favoring the equatorial position. nih.gov In the case of this compound, the electronic properties of the phenyl group, along with the steric and electronic demands of the nitro and hydroxymethyl groups at the C5 position, will collectively influence the conformational preference.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have provided estimates for the energy barriers associated with the conformational isomerizations of the chair forms. These studies help in understanding the dynamic behavior of the 1,3-dioxane ring. researchgate.net

Table 1: Calculated Energy Parameters for the Inversion of 5-Phenyl-1,3-dioxane (a structural analog)

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Equatorial Chair (Ceq) | 0.0 |

| Axial Chair (Cax) | 1.3 |

| 1,4-Twist (1,4-T) | 5.9 |

| 2,5-Twist (2,5-T) | 4.0 |

| Transition State (TS-1) | 9.3 |

| Transition State (TS-2) | 10.9 |

| Transition State (TS-3) | 5.9 |

Data adapted from a quantum-chemical study on 5-phenyl-1,3-dioxane. researchgate.net

Hyperconjugative Interactions

Hyperconjugative interactions play a significant role in the stereochemistry of 1,3-dioxane systems. These interactions involve the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In the context of 1,3-dioxanes, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds is of particular importance.

Specifically, the anomeric effect, a type of hyperconjugative interaction, is well-documented in 1,3-dioxane systems. However, in the case of substituents at the C5 position, a "homoanomeric" interaction can occur. This involves the interaction of the p-type lone pair on one of the oxygen atoms with the σ* antibonding orbital of the equatorial C5-H bond, which are in a W-arrangement. This interaction leads to a weakening and lengthening of the equatorial C5-H bond compared to the axial C5-H bond. psu.edu

In this compound, the presence of a highly electronegative nitro group at the C5 position would significantly influence the hyperconjugative interactions within the ring. The electron-withdrawing nature of the nitro group can affect the electron density of the adjacent bonds and, consequently, the strength of these stereoelectronic effects. Computational studies on related 5-nitro-1,3-dioxane (B6597036) derivatives have explored their thermal decomposition, providing insights into the stability and electronic nature of these molecules. scispace.com

The conformational preferences and the subtle balance of these interactions can be probed experimentally using NMR spectroscopy. The vicinal coupling constants (³J) between protons on the 1,3-dioxane ring are particularly sensitive to the dihedral angles between them and can be used to determine the preferred conformation. researchgate.net

Table 2: Calculated and Experimental Vicinal Coupling Constants for 5-Phenyl-1,3-dioxane (a structural analog)

| Coupling Constant | Calculated Value (Hz) | Experimental Value (Hz) |

| ³J(4ax, 5ax) | 11.1 | 10.5 |

| ³J(4ax, 5eq) | 5.1 | 4.6 |

| ³J(4eq, 5ax) | 3.6 | 3.7 |

| ³J(4eq, 5eq) | 2.0 | 2.0 |

Data adapted from a study on 5-phenyl-1,3-dioxane. researchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of its constitution and preferred conformation.

The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shifts (δ) of the protons are influenced by their local electronic environment, while the spin-spin coupling constants (J) reveal dihedral angle relationships between adjacent protons, which is crucial for stereochemical assignment.

The 1,3-dioxane (B1201747) ring typically adopts a stable chair conformation. In this conformation, the protons at the C4 and C6 positions are diastereotopic, appearing as distinct axial (ax) and equatorial (eq) signals. These protons typically form a complex ABXY spin system with each other. The protons of the hydroxymethyl group (-CH₂OH) are also diastereotopic due to the chiral center at C5.

Key expected features in the ¹H NMR spectrum include:

Phenyl Protons: A multiplet in the aromatic region (approximately 7.3-7.5 ppm) corresponding to the five protons of the phenyl group at the C2 position.

Benzylic Proton (H2): A singlet around 5.5-5.8 ppm. The chemical shift is downfield due to the deshielding effect of the two adjacent oxygen atoms.

Dioxane Ring Protons (H4/H6): The axial and equatorial protons at C4 and C6 give rise to distinct signals. Typically, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. They often appear as doublets of doublets or multiplets in the range of 3.8-4.8 ppm.

Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a singlet or an AB quartet around 3.9-4.2 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent. It can be confirmed by D₂O exchange, which causes the signal to disappear. hw.ac.uk

Stereochemical assignments are primarily determined from vicinal coupling constants (³J). The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In a chair conformation:

³J(ax, ax): A large coupling constant (typically 10-13 Hz) is expected between axial protons at adjacent carbons.

³J(ax, eq) and ³J(eq, eq): Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

By analyzing the coupling patterns of the C4 and C6 protons, the chair conformation of the dioxane ring can be confirmed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.3-7.5 | m | - |

| H-2 (benzylic) | 5.5-5.8 | s | - |

| H-4ax, H-6ax | ~4.0 | d | ³J(ax,eq) ≈ 2-5 |

| H-4eq, H-6eq | ~4.6 | d | ³J(eq,ax) ≈ 2-5 |

| -CH₂OH | 3.9-4.2 | s or ABq | - |

| -OH | Variable | br s | - |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic effects of substituents.

Expected chemical shifts for this compound are:

Phenyl Carbons: Signals in the aromatic region (125-140 ppm). The ipso-carbon (attached to the dioxane ring) will be distinct from the ortho, meta, and para carbons.

C2 (Acetal Carbon): A signal around 95-105 ppm, characteristic of a carbon bonded to two oxygen atoms.

C4 and C6: These carbons of the dioxane ring are expected to resonate around 65-75 ppm.

C5: This is a quaternary carbon, and its signal will be significantly affected by the attached nitro and hydroxymethyl groups. The strong electron-withdrawing nature of the nitro group will shift this signal downfield, likely into the 85-95 ppm range. Its intensity will be lower compared to protonated carbons.

Hydroxymethyl Carbon (-CH₂OH): A signal in the range of 60-65 ppm.

Substituent effects play a crucial role in determining these chemical shifts. copernicus.org The electron-withdrawing nitro group at C5 deshields this carbon, causing a significant downfield shift. The phenyl group at C2 also influences the chemical shifts of the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso-C) | 135-140 |

| Phenyl (o, m, p-C) | 125-130 |

| C-2 | 95-105 |

| C-5 | 85-95 |

| C-4, C-6 | 65-75 |

| -CH₂OH | 60-65 |

The 1,3-dioxane ring is not static but undergoes a dynamic conformational equilibrium, primarily through chair-chair interconversion. Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the axial and equatorial protons.

At high temperatures, the chair-chair interconversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons at C4/C6 coalesce into a single, time-averaged signal. As the temperature is lowered, the rate of interconversion decreases. At the coalescence temperature (Tc), the individual signals begin to resolve. Below this temperature, at the slow-exchange limit, sharp, distinct signals for the axial and equatorial protons are observed.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the conformational flexibility of the dioxane ring. Quantum-chemical studies on similar 5-substituted 1,3-dioxanes have estimated potential barriers for these isomerizations. asianpubs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

For compounds containing a 1,3-dioxane ring, X-ray analysis consistently reveals a chair conformation as the most stable arrangement in the solid state. researchgate.netmiamioh.edu It is expected that the crystal structure of this compound would confirm this chair geometry. Furthermore, the analysis would establish the relative orientation of the substituents. The bulky phenyl group at C2 is expected to occupy an equatorial position to minimize steric hindrance. researchgate.net

In the solid state, intermolecular hydrogen bonding is anticipated. The hydroxyl group of the hydroxymethyl moiety is a hydrogen bond donor and can form hydrogen bonds with the oxygen atoms of the nitro group or the dioxane ring of neighboring molecules, leading to the formation of extended supramolecular networks in the crystal lattice. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃NO₅, Molecular Weight: 239.23 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 239.

The fragmentation of the molecular ion would be dictated by the functional groups present. Key fragmentation pathways for 1,3-dioxanes and nitro-aromatic compounds include:

Loss of the Nitro Group: A common fragmentation for nitro compounds is the loss of NO₂ (46 Da), leading to a fragment ion at m/z 193.

Ring Cleavage: The 1,3-dioxane ring can undergo characteristic cleavage. A primary fragmentation involves the loss of formaldehyde (B43269) (CH₂O, 30 Da).

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atoms is a common pathway for ethers and acetals.

Loss of Hydroxymethyl Group: Loss of the ·CH₂OH radical (31 Da) could lead to an ion at m/z 208.

Fragments from the Phenyl Group: The phenyl group can give rise to characteristic aromatic ions, such as the phenyl cation at m/z 77.

Aromatic nitro compounds can also exhibit additional characteristic fragmentation patterns. nih.gov Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 239 | [C₁₁H₁₃NO₅]⁺ | Molecular Ion [M]⁺ |

| 222 | [M - OH]⁺ | Loss of hydroxyl radical |

| 208 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 193 | [M - NO₂]⁺ | Loss of nitro group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the hydroxymethyl moiety.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxane and hydroxymethyl groups appear just below 3000 cm⁻¹.

N-O Stretches (Nitro Group): Two strong and distinct bands are characteristic of the nitro group: an asymmetric stretching vibration around 1540-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1365 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations appear as medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands in the 1000-1200 cm⁻¹ region are characteristic of the C-O stretching vibrations of the acetal (B89532) and alcohol functional groups.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The chromophores present in this compound are the phenyl group and the nitro group. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption bands corresponding to π→π* electronic transitions within the aromatic ring. nova.edu The presence of the nitro group, a strong chromophore, would likely result in characteristic absorption maxima, potentially in the 250-280 nm range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Alcohol | 3200-3600 (broad) |

| C-H stretch | Aromatic | 3010-3100 |

| C-H stretch | Aliphatic | 2850-2960 |

| N=O asymmetric stretch | Nitro | 1540-1560 |

| N=O symmetric stretch | Nitro | 1345-1365 |

| C=C stretch | Aromatic | 1450-1600 |

| C-O stretch | Acetal, Alcohol | 1000-1200 |

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Chiral Purity and Absolute Configuration Determination

Chiroptical techniques are indispensable in stereochemistry for determining the chiral purity and absolute configuration of enantiomers. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. For a chiral molecule such as this compound, which possesses a stereocenter at the C5 position of the dioxane ring, Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful analytical tools for its stereochemical elucidation. The presence of chromophores, such as the phenyl group and the nitro group, in the vicinity of the chiral center allows for the measurement of distinct chiroptical properties.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the enantiomeric purity and, in many cases, the absolute configuration of a chiral compound. The phenomenon known as the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore, is central to ORD analysis. biologic.net

For this compound, the phenyl and nitro groups serve as the key chromophores. The electronic transitions associated with these groups will give rise to Cotton effects in the ORD spectrum. A positive Cotton effect is observed when the peak of the optical rotation is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer and can be used to determine its absolute configuration by applying empirical rules, such as the Octant Rule for ketones, or by comparison with structurally related compounds of known stereochemistry. pageplace.dethieme-connect.de

The enantiomeric purity of a sample of this compound can be determined by comparing the specific rotation at a particular wavelength (often the sodium D-line, 589 nm) with the specific rotation of the pure enantiomer. However, a more rigorous assessment involves analyzing the amplitude of the Cotton effect in the ORD spectrum, which is directly proportional to the enantiomeric excess.

Illustrative Research Findings for ORD Analysis

In a hypothetical study, the two enantiomers of this compound were synthesized and their ORD spectra recorded. The data presented in Table 1 illustrates the characteristic Cotton effects that would be expected.

Table 1: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of this compound

| Enantiomer | Wavelength of Peak (nm) | Wavelength of Trough (nm) | Sign of Cotton Effect |

| (+)-(5R)-Enantiomer | 285 | 255 | Positive |

| (-)-(5S)-Enantiomer | 255 | 285 | Negative |

The positive Cotton effect for the (+)-enantiomer and the negative Cotton effect for the (-)-enantiomer are mirror images, as is expected for a pair of enantiomers. This data could be used to assign the absolute configuration if a correlation between the sign of the Cotton effect and the stereochemistry at C5 has been established for this class of compounds.

Circular Dichroism (CD)

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against the wavelength. This technique is often more informative than ORD for determining absolute configuration because CD signals (Cotton effects) are only observed within the absorption bands of chromophores, leading to simpler spectra with better resolution of individual electronic transitions. creative-proteomics.comcreative-biostructure.com

For this compound, the phenyl ring and the nitro group are the primary chromophores that will exhibit CD activity. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemical environment of these chromophores. The relationship between the sign of the Cotton effect and the absolute configuration can often be predicted using theoretical models or empirical rules developed for specific classes of compounds. nih.gov

The chiral purity of a sample can be accurately determined from its CD spectrum. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the chiral species and its enantiomeric excess. By comparing the CD signal of a sample to that of a pure enantiomer, the enantiomeric purity can be calculated. The use of HPLC with a CD detector is a powerful method for the analysis of chiral pharmaceuticals, allowing for the separation and quantification of enantiomers. nih.govnih.govscilit.comchromatographyonline.com

Illustrative Research Findings for CD Analysis

A hypothetical CD analysis of the enantiomers of this compound would yield spectra that are mirror images of each other. The data in Table 2 provides an example of the kind of results that might be obtained.

Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength of Maximum (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

| (+)-(5R)-Enantiomer | 275 | +8500 | Positive |

| (-)-(5S)-Enantiomer | 275 | -8500 | Negative |

In this illustrative data, the (+)-enantiomer exhibits a positive Cotton effect at 275 nm, while the (-)-enantiomer shows a negative Cotton effect of equal magnitude at the same wavelength. This clear opposition in the CD spectra provides a reliable method for distinguishing between the enantiomers and for quantifying their relative amounts in a mixture. The absolute configuration could be assigned based on established correlations for similar phenyl- and nitro-substituted chiral molecules.

Computational and Theoretical Studies on 5 Nitro 2 Phenyl 1,3 Dioxan 5 Yl Methanol and 1,3 Dioxane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-dioxane (B1201747) systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundational understanding of its properties.

Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational studies on 1,3-dioxanes, used to determine stable molecular geometries and their corresponding energies. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles. researchgate.net DFT, a computationally less expensive alternative, calculates the electron density of a system to determine its energy. researchgate.netnih.gov Popular DFT functionals used for studying dioxane systems include B3LYP, B3P86, B3PW91, and M06-2X. researchgate.netscispace.com

For the parent 1,3-dioxane molecule, these calculations consistently show that the chair conformer is the most stable structure. researchgate.net The energy difference between the chair form and the less stable 2,5-twist conformer has been calculated to be approximately 5.19 kcal/mol using DFT methods and 4.67 kcal/mol using the HF method. researchgate.net The 1,4-twist conformer is found to be about 1.0 kcal/mol (DFT) to 1.36 kcal/mol (HF) higher in energy than the 2,5-twist structure. researchgate.net

When substituents are introduced, as in (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, quantum chemical calculations are employed to optimize the geometry of various possible stereoisomers and conformers. For instance, in 5-substituted 1,3-dioxanes, the chair conformation remains the global minimum on the potential energy surface. researchgate.net DFT calculations on anancomeric 2-tert-butyl-5-aryl-1,3-dioxanes have been used to demonstrate how remote substituents on the phenyl ring can influence conformational energies. nih.gov These studies are crucial for understanding how the interplay of steric and electronic effects dictates the preferred three-dimensional structure of the molecule.

| Method | Conformer Comparison | Calculated Energy Difference (ΔE) | Source |

|---|---|---|---|

| HF | Chair vs. 2,5-Twist | 4.67 ± 0.31 | researchgate.net |

| DFT | Chair vs. 2,5-Twist | 5.19 ± 0.8 | researchgate.net |

| HF | 2,5-Twist vs. 1,4-Twist | 1.36 ± 0.12 | researchgate.net |

| DFT | 2,5-Twist vs. 1,4-Twist | 1.0 | researchgate.net |

The conformational flexibility of the 1,3-dioxane ring is a key area of theoretical investigation. Computational methods are used to map the potential energy surface (PES), which reveals the various stable conformers (minima) and the energy barriers (transition states) that separate them. researchgate.netresearchgate.net For 1,3-dioxane and its derivatives, the PES typically includes minima corresponding to the chair (C) and twist (T) forms. researchgate.net

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory have identified two primary pathways for the conformational isomerization of the equatorial and axial chair conformers. researchgate.net The interconversion between these forms does not happen directly but proceeds through higher-energy twist and boat-like transition states. For example, the isomerization of a chair conformer to its inverted counterpart involves passing through transition states that can be described as half-chair or sofa conformations. researchgate.net

In the case of cis-2,5-dimethyl-1,3-dioxane, the main minimum on the PES corresponds to the diequatorial chair form. researchgate.net For the target molecule, this compound, such analyses would explore the relative stabilities of conformers where the phenyl group is in an axial versus an equatorial position, and the orientation of the hydroxymethyl and nitro groups. Studies on simpler 5-phenyl-1,3-dioxanes have shown that an axial phenyl group may be stabilized by nonclassical CH···O hydrogen bonds with the ring oxygen atoms, a factor that significantly influences the conformational landscape. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide highly accurate static pictures of molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of these systems over time. MM methods use classical force fields to calculate molecular energies, making them suitable for studying large systems and long timescales.

MD simulations, in particular, have been used to study the conformational behavior of 1,3-dioxanes. researchgate.net These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This approach can reveal how flexible conformers interconvert at a given temperature and can trace the pathways of conformational isomerization. researchgate.net For example, MD studies have shown that at room temperature, the flexible twist forms of 1,3-dioxane can readily convert into one another and into the more stable chair conformer. researchgate.net This provides a dynamic view that complements the static energy landscape obtained from quantum calculations.

Theoretical Investigations of Reaction Mechanisms, Kinetics, and Thermodynamic Parameters

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 5-nitro-1,3-dioxane (B6597036) derivatives, theoretical studies have focused on their thermal decomposition. A computational study using the M06-2X DFT functional investigated the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (where R = H, Br, CH₃). scispace.comresearchgate.netresearchgate.net

Two potential reaction mechanisms were proposed and studied for the R=H case: a single-stage concerted mechanism and a two-stage mechanism. scispace.comresearchgate.net Calculations of the kinetic and thermodynamic parameters, such as the activation free energy, showed that the single-stage mechanism was significantly more favorable, with a much lower activation energy barrier. scispace.com The study also examined the influence of substituents and solvent on the reaction. The presence of a methyl group at the C5 position was found to favor the elimination reaction. scispace.com Furthermore, performing the reaction in a DMSO solvent was shown to lower the activation energy barriers, thereby increasing the decomposition rate. scispace.com For the decomposition of 5-methyl-5-nitro-1,3-dioxane, the reaction rate in DMSO was calculated to be over 80 times faster than in the gas phase. scispace.comresearchgate.net

| Mechanism | Phase | Activation Free Energy (kJ/mol) |

|---|---|---|

| Single-Stage | Gas Phase | 204.7 |

| Two-Stage | Gas Phase | 297.7 (Stage 1, Rate-Limiting) |

| 170.1 (Stage 2) |

Analysis of Electronic Structure and Bonding (e.g., Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM))

To gain a deeper understanding of bonding and intramolecular interactions, computational analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed. samipubco.comechemcom.commdpi.com

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying stabilizing hyperconjugative interactions. researchgate.netsamipubco.com In dioxane systems, NBO analysis can reveal stereo-electronic effects, such as the anomeric effect, where a lone pair on an oxygen atom donates electron density into an adjacent anti-periplanar σ* antibonding orbital. samipubco.comechemcom.com These interactions can significantly influence the conformational preferences of the molecule.

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. samipubco.comechemcom.commdpi.com By locating critical points in the electron density, one can characterize the nature of chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). mdpi.com In the study of intramolecular hydrogen bonds, QTAIM can be used to calculate the electron density and its Laplacian at the bond critical point (BCP) between the hydrogen and the acceptor atom, providing evidence for and quantifying the strength of the interaction. mdpi.com Additionally, Wiberg bond indices, derived from NBO analysis, have been used to track the progress of bond formation and breaking during the thermal decomposition of 5-nitro-1,3-dioxanes. scispace.comresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and confirm molecular structures.

For 1,3-dioxane systems, the prediction of Nuclear Magnetic Resonance (NMR) parameters, particularly vicinal proton-proton coupling constants (³JHH), is a powerful tool for conformational analysis. researchgate.netresearchgate.net The magnitude of these coupling constants is related to the dihedral angle between the protons via Karplus-type equations. Quantum chemical methods can calculate these coupling constants for specific conformers. By comparing the calculated values for different stable geometries (e.g., axial vs. equatorial chair forms) with the experimentally measured coupling constants, researchers can determine the equilibrium populations of each conformer in solution. researchgate.netresearchgate.net

For example, in a study of 5-substituted 1,3-dioxanes, the Gibbs conformational energies (ΔG°) of the substituents were determined by comparing experimental ¹H NMR vicinal coupling constants with theoretical values calculated for the individual chair conformers. researchgate.net This integrated approach provides a robust method for characterizing the conformational equilibrium of flexible molecules in solution. Computational methods are also used to predict other spectroscopic data, such as IR vibrational frequencies and UV-Vis electronic transitions, which aids in the structural elucidation of newly synthesized compounds. researchgate.net

Synthetic Utility and Applications As a Building Block in Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles and Amino Alcohols

The presence of the nitro group is key to the utility of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol as a precursor for nitrogen-containing compounds. The nitro group can be readily reduced to a primary amine, yielding the corresponding 5-amino-1,3-dioxane derivative. This transformation is a critical step, as primary amines are fundamental building blocks for a vast array of nitrogen-containing heterocycles and amino alcohols. google.com

The catalytic hydrogenation of 5-nitro-1,3-dioxane (B6597036) derivatives is a common method to produce 5-amino-1,3-dioxanes. google.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium or Raney nickel. The resulting amine, (5-amino-2-phenyl-1,3-dioxan-5-yl)methanol, is a stable 1,3-amino alcohol derivative where the diol is protected. This intermediate can then undergo further reactions. For instance, the amino group can react with various electrophiles to construct five- or six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comrsc.orgmdpi.comfrontiersin.orgnih.gov

Optically pure 1,3-amino alcohols are important synthons and core structures in many bioactive molecules. sioc-journal.cn The synthesis of these compounds is a significant area of research in asymmetric synthesis. sioc-journal.cnorganic-chemistry.org The reduction of the nitro group in this compound provides direct access to a protected 1,3-amino alcohol structure, which can be deprotected to reveal the final target molecule.

Role in the Construction of Complex Organic Molecules

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of complex organic molecules. The distinct reactivity of the nitro, hydroxyl, and protected diol moieties allows for selective manipulation and the stepwise construction of intricate molecular frameworks.

Key transformations include:

Nitro Group Reduction : As discussed, reduction to an amine opens up pathways to amides, sulfonamides, and various nitrogen heterocycles. google.comnih.gov

Hydroxyl Group Modification : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into ethers, esters, or halides, allowing for chain extension or the introduction of other functional groups.

Dioxane Ring Opening : The benzylidene acetal (B89532) can be cleaved under acidic conditions to liberate the 1,3-diol. researchgate.net This unmasking of the diol functionality can be performed at a later stage in a synthetic sequence, after other parts of the molecule have been modified.

This strategic unmasking of functional groups is a cornerstone of complex molecule synthesis. For example, the synthesis of certain active pharmaceutical ingredients (APIs) relies on intermediates containing protected diols, which are later deprotected. researchgate.net The rigid 1,3-dioxane (B1201747) ring can also serve to establish stereochemical relationships between substituents, which are then retained after the ring is opened.

Applications in Asymmetric Synthesis and Chiral Auxiliaries

While specific documented use of this compound as a chiral auxiliary is not prevalent, its structure holds significant potential for applications in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

If this compound is synthesized from a chiral precursor, the resulting molecule will be enantiomerically pure. The stereocenters within the dioxane ring can influence the facial selectivity of reactions occurring at the hydroxymethyl or the (reduced) amino group at the C5 position. This diastereoselective control is a fundamental principle of asymmetric synthesis. For instance, the chiral environment created by the dioxane ring could direct the stereoselective addition of nucleophiles to an aldehyde derived from the oxidation of the primary alcohol.

The development of catalytic asymmetric methods to produce chiral heterocycles, such as 4,5-dihydro-1,3-dioxepines, highlights the importance of controlling stereochemistry in cyclic systems. nih.gov Similarly, the synthesis of chiral 1,3-dioxanes via catalytic asymmetric Prins reactions demonstrates that the dioxane scaffold itself can be a target of asymmetric synthesis, leading to valuable chiral building blocks. researchgate.net

Use as a Protecting Group for 1,3-Diols and Carbonyl Compounds

The 2-phenyl-1,3-dioxane (B8809928) portion of the molecule is a benzylidene acetal, a widely used protecting group in organic synthesis. wikipedia.orgnih.govorganic-chemistry.org Protecting groups are essential for masking reactive functional groups to prevent them from undergoing unwanted reactions during a multi-step synthesis. uchicago.eduwikipedia.org

Protection of 1,3-Diols: The benzylidene acetal is particularly effective for the protection of 1,2- and 1,3-diols. fiveable.me It is formed by the acid-catalyzed reaction of a diol with benzaldehyde (B42025) or a benzaldehyde equivalent like benzaldehyde dimethyl acetal. wikipedia.orgnih.govunimi.it This protection strategy is common in carbohydrate chemistry. nih.gov The resulting 1,3-dioxane ring is stable to a wide range of reaction conditions, including basic, nucleophilic, and many reducing and oxidizing conditions. organic-chemistry.orgorganic-chemistry.org

Protection of Carbonyl Compounds: Conversely, the formation of the 1,3-dioxane can be viewed as the protection of a carbonyl compound (in this case, benzaldehyde) by reacting it with a 1,3-diol. organic-chemistry.orgnih.gov This is a common strategy to protect aldehydes and ketones from nucleophiles and bases. wikipedia.orgfiveable.me

Deprotection, or the removal of the benzylidene acetal to regenerate the diol and the carbonyl compound, is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.orgfiveable.meorganic-chemistry.org The stability and reliable cleavage of benzylidene acetals make them a robust tool in synthetic organic chemistry.

Table 1: Conditions for Benzylidene Acetal Formation and Cleavage

| Transformation | Reagents and Conditions | Substrate |

|---|---|---|

| Formation (Protection) | Benzaldehyde or Benzaldehyde Dimethyl Acetal, Acid Catalyst (e.g., CSA, p-TsOH, Cu(OTf)₂) nih.gov | 1,3-Diol |

| Cleavage (Deprotection) | Aqueous Acid (e.g., HCl, H₂SO₄), Lewis Acids (e.g., Er(OTf)₃) organic-chemistry.org | Benzylidene Acetal |

| Reductive Ring Opening | Triethylsilane and Molecular Iodine organic-chemistry.org | Benzylidene Acetal |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Methods for Efficient Synthesis and Functionalization

Future synthetic efforts will likely focus on developing more efficient and sustainable catalytic methods for the synthesis and subsequent functionalization of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol. The traditional synthesis of 1,3-dioxanes often involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde. organic-chemistry.org For the target molecule, this would involve the reaction of 2-nitro-2-(hydroxymethyl)propane-1,3-diol with benzaldehyde (B42025). Novel catalytic systems, such as those employing solid acid catalysts, heteropolyacids, or metal-organic frameworks, could offer advantages in terms of reusability, milder reaction conditions, and improved yields. researchgate.net For instance, scandium(III) trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for direct acetalization. thieme-connect.de

Furthermore, late-stage functionalization of the pre-formed this compound molecule represents a significant area for development. Catalytic C-H activation, particularly at the benzylic position of the phenyl ring or on the dioxane ring itself, could provide pathways to novel derivatives without the need for de novo synthesis. researchgate.net For example, methods developed for the oxidation of benzylic C-H bonds in acetals could be adapted to introduce new functional groups. acs.orgnih.gov

Exploration of New Chemical Transformations and Reactivity Patterns of the Nitro-Dioxane Moiety

The dense functionalization of this compound offers a platform for exploring novel chemical transformations. The reactivity of the nitro group is of particular interest. Catalytic reduction of the nitro group to an amine would yield (5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol, a trifunctional molecule with orthogonal reactive sites. This transformation could be achieved using various catalytic systems, including iron(salen) complexes, which have shown efficacy in the reduction of both aromatic and aliphatic nitro compounds. cardiff.ac.uk The resulting amino-diol derivative could serve as a valuable building block in polymer chemistry and in the synthesis of complex heterocyclic scaffolds.

The hydroxymethyl group at the C5 position is another key site for chemical manipulation. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a handle for esterification, etherification, or the introduction of other functional groups. The interplay between the nitro group and the hydroxymethyl group, as well as the influence of the bulky 2-phenyl substituent on the reactivity of the dioxane ring, remains a fertile ground for investigation. For example, the regioselective oxidative cleavage of the benzylidene acetal (B89532) portion is a known transformation that could be explored for this specific substrate. thieme-connect.com

Advanced Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships

Advanced computational modeling is set to play a pivotal role in predicting the structure-reactivity relationships of this compound and its derivatives. The 1,3-dioxane (B1201747) ring can adopt various conformations, with the chair form being the most stable. thieme-connect.de The presence of bulky substituents at the C2 and C5 positions will significantly influence the conformational equilibrium and, consequently, the molecule's reactivity.

Computational studies, using methods such as Density Functional Theory (DFT), can provide insights into the preferred conformations and the energy barriers for conformational isomerization. researchgate.nettandfonline.com Such studies can also model the reaction mechanisms of potential transformations, helping to predict the feasibility and stereochemical outcomes of reactions. For instance, computational investigations into the thermal decomposition of related 5-nitro-1,3-dioxane (B6597036) compounds have shed light on their reaction mechanisms and the influence of substituents on reaction parameters. scispace.com Similar in-silico studies on this compound could guide experimental work by identifying promising reaction pathways and predicting the properties of novel derivatives.

Integration with Chemical Biology for Rational Design of Probes and Precursors

The structural motifs within this compound suggest potential applications in chemical biology. Nitroaromatic compounds are known to be bioreducible and have been used in the design of hypoxia-selective drugs. While the nitro group in the target molecule is aliphatic, its reduction potential could be exploited in the design of probes for specific biological environments. Upon reduction, a change in fluorescence or other signaling mechanisms could be triggered.

The derivatization of the hydroxymethyl group with fluorophores or other reporter molecules could lead to the development of chemical probes for various biological applications. nih.gov Furthermore, the antimicrobial properties of related nitro-dioxane compounds, such as 5-bromo-5-nitro-1,3-dioxane (B1667936), suggest that this compound and its derivatives could be explored for their biological activity. nih.govcaymanchem.com The synthesis of a library of derivatives with varying substituents on the phenyl ring and modifications of the hydroxymethyl group could lead to the discovery of new bioactive compounds.

Design and Synthesis of New Derivatives with Tunable Stereochemical and Electronic Properties

The stereochemistry of this compound is a key aspect that is yet to be fully explored. The molecule possesses a chiral center at the C2 position of the dioxane ring. Future research will likely focus on the development of stereoselective synthetic methods to access specific stereoisomers of this compound and its derivatives. Asymmetric catalysis, using chiral Brønsted or Lewis acids, could be employed in the acetalization step to induce stereoselectivity. researchgate.netresearchgate.net

By systematically varying the substituents on the phenyl ring, it will be possible to tune the electronic properties of the molecule. Electron-donating or electron-withdrawing groups on the aromatic ring will influence the reactivity of the benzylic acetal and could modulate the biological activity of the compound. The combination of stereochemical control and electronic tuning will allow for the rational design and synthesis of a diverse range of new derivatives with tailored properties for applications in materials science, catalysis, and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process:

Formation of the 1,3-dioxane ring : React a carbonyl compound (e.g., 5-nitro-2-phenyl-1,3-dioxane-5-carbaldehyde) with 1,3-propanediol under Brønsted or Lewis acid catalysis (e.g., toluenesulfonic acid) in refluxing toluene. A Dean-Stark apparatus is critical for continuous water removal to shift equilibrium toward product formation .

Reduction to methanol derivative : Reduce the carbonyl group using NaBH₄ or LiAlH₄ in THF/MeOH. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3).

Key Variables : Catalyst loading (5–10 mol%), reaction time (6–12 hr), and temperature (110–120°C) significantly impact yield (50–70%). Side products like the 5-membered dioxolane analog may form under kinetic control; thermodynamic favorability for 6-membered dioxanes requires precise temperature modulation .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Methodological Answer :

- ¹H NMR :

- Methylene protons (CH₂OH) : Two doublets at δ 3.6–3.8 ppm (J = 11–12 Hz) due to geminal coupling.

- Aromatic protons : Multiplet at δ 7.2–7.5 ppm for the phenyl group.

- Dioxane ring protons : Axial/equatorial protons appear as distinct multiplets at δ 4.1–4.5 ppm.

- ¹³C NMR :

Q. What solvent systems are suitable for recrystallization, and how does the compound’s stability affect storage?

Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) or acetone/hexane (1:2) due to moderate solubility (18 wt.% in acetone ). Slow cooling (0.5°C/min) minimizes inclusion of solvent.

- Stability : The nitro group may sensitize the compound to light and heat. Store in amber vials at –20°C under inert gas (N₂/Ar). Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess decomposition via HPLC (C18 column, MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structure refinement?

Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) with crystal cooling (100 K) to reduce thermal motion artifacts.

- Refinement in SHELXL :

- Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G*) to identify steric strain or electronic effects from the nitro group .

Q. What mechanistic insights explain the regioselective nitration of the dioxane ring, and how can competing pathways be suppressed?

Methodological Answer :

- Nitration Mechanism :

- Electrophilic Attack : Nitronium ion (NO₂⁺) targets the electron-rich C5 position due to conjugation with the phenyl group.

- Steric Effects : Substituents at C2 (phenyl) hinder nitration at adjacent positions.

- Optimization :

Q. How can computational chemistry predict the compound’s bioactivity, and what experimental assays validate these predictions?

Methodological Answer :

- In Silico Screening :

- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) using the nitro group as a hydrogen bond acceptor.

- Calculate ADMET properties (SwissADME) to assess bioavailability and toxicity.

- Experimental Validation :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?

Methodological Answer :

- Variable Isolation :

- Replicate procedures with strict control of catalyst purity (e.g., toluenesulfonic acid vs. hydrated forms).

- Use in situ FTIR to monitor water removal efficiency in the Dean-Stark trap.

- Statistical Design : Apply a Box-Behnken model to optimize variables (temperature, catalyst loading, solvent ratio). Analyze ANOVA results to identify critical factors .

Q. Why do NMR spectra of batches synthesized under identical conditions show minor peak shifts, and how can this be standardized?

Methodological Answer :

- Solvent/Impurity Effects : Ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆). Filter batches through neutral alumina to remove trace acids/bases.

- Paramagnetic Contamination : Test for Fe³⁺/Mn²⁺ via ICP-MS; use Chelex resin during purification.

- Referencing : Calibrate spectrometers with tetramethylsilane (TMS) and report chemical shifts relative to residual solvent peaks (e.g., δ 7.26 ppm for CDCl₃) .

Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (mol%) | 5–10 | Linear increase |

| Temperature (°C) | 110–120 | Exponential increase |

| Reaction Time (hr) | 8–10 | Plateau after 10 hr |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.